molecular formula C21H17N3O7S2 B2461856 (E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 896006-98-7

(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B2461856
CAS No.: 896006-98-7
M. Wt: 487.5
InChI Key: WCURLOULQYIJCL-GQCTYLIASA-N
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Description

(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a useful research compound. Its molecular formula is C21H17N3O7S2 and its molecular weight is 487.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including compounds similar to the one , have been used in the synthesis of various heterocyclic compounds like imidazole and oxadiazole, showing promising antimicrobial activities. For example, 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, a compound with a structure related to our compound of interest, has been utilized as a precursor in synthesizing these heterocyclic compounds with noted antimicrobial properties (Elmagd et al., 2017).

Polymer Synthesis and Functionalization

The chemical structure of interest is related to other compounds that have been used in the synthesis and functionalization of polymers. For instance, novel functionalized monomers based on kojic acid, which have structural similarities to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These monomers have been polymerized, demonstrating significant thermal behavior and potential for various antimicrobial applications (Saraei et al., 2016).

Anti-Inflammatory and Analgesic Properties

Similar compounds have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. A study on thiadiazole pyrazolene anthranilic acid derivatives, which share a similar core structure with our compound, found specific derivatives to exhibit significant anti-inflammatory and analgesic activities, indicating the potential use of these compounds in pharmaceutical research (Kumar, 2022).

Electrochromic Materials

Compounds with thiadiazole units, akin to the one , have been explored as components in electrochromic materials. For instance, Thiadiazolo[3,4-c]pyridine, a compound with a related structure, has been used in the synthesis of fast-switching green donor-acceptor-type electrochromic polymers. These materials demonstrate a lower bandgap and improved electrochromic properties compared to their analogs, suggesting potential applications in electronic devices (Ming et al., 2015).

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-2-18(26)22-20-23-24-21(33-20)32-10-13-8-14(25)17(9-28-13)31-19(27)6-4-12-3-5-15-16(7-12)30-11-29-15/h3-9H,2,10-11H2,1H3,(H,22,23,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCURLOULQYIJCL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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